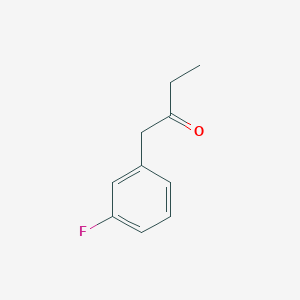

1-(3-Fluorophenyl)butan-2-one

Beschreibung

1-(3-Fluorophenyl)butan-2-one is a fluorinated aromatic ketone with the molecular formula C₁₀H₉FO. Its structure consists of a butan-2-one backbone substituted with a 3-fluorophenyl group at the first carbon. The fluorine atom at the meta position on the aromatic ring introduces electron-withdrawing effects, influencing the compound's electronic properties, reactivity, and intermolecular interactions. This compound is of interest in pharmaceutical and materials science research due to the versatility of the ketone functional group and the stability imparted by the fluorine substituent .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c1-2-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDJVTGKCXMOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(3-Fluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of 1-(3-Fluorophenyl)butan-2-one may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other green chemistry approaches can also be employed to minimize environmental impact and improve the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Fluorophenyl)butan-2-one has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems associated with mood regulation, indicating potential use in treating depression.

- Anxiolytic Properties : Research indicates that it may interact with GABA-A receptors, which are crucial for anxiety regulation, suggesting its utility in anxiety disorder treatments.

- Antitumor Activity : Although primarily focused on other compounds, related studies have noted that structurally similar compounds exhibit antitumor properties, indicating potential for further exploration in cancer therapy.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be used as a precursor for synthesizing more complex organic compounds through various chemical reactions.

- Functionalization Reactions : The presence of the ketone group facilitates functionalization reactions that can introduce diverse functional groups into the molecular structure.

Case Studies and Research Findings

Several studies have explored the biological effects and applications of 1-(3-Fluorophenyl)butan-2-one:

- Enzyme Interaction Studies : Research has demonstrated that this compound can significantly inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a role in modulating mood-related disorders.

- Receptor Binding Assays : Binding affinity studies indicate that this compound interacts effectively with GABA-A receptors, which are crucial for anxiety regulation.

- In Vitro Antitumor Activity : Related studies on thiol-functionalized compounds have noted antitumor properties, suggesting potential for further exploration in cancer therapy.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)butan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, influencing its pharmacological effects.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 1-(3-Fluorophenyl)butan-2-one with structurally related compounds, focusing on substituent effects , physical/chemical properties , synthesis , and applications .

Structural and Electronic Comparisons

Key Insights :

- Fluorine's electronegativity enhances polarity and stability in 1-(3-Fluorophenyl)butan-2-one compared to non-fluorinated analogs.

- Pentafluorinated derivatives (e.g., C₁₀H₅F₆O) exhibit heightened lipophilicity, making them candidates for drug delivery systems .

Physical and Chemical Properties

| Property | 1-(3-Fluorophenyl)butan-2-one | 1-(4-Trifluoromethylphenyl)butan-2-one | 1-(4-Iodophenyl)butan-2-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 164.18 | 216.20 | 274.10 |

| Boiling Point (°C) | Not reported | Estimated >200 | Not reported |

| Solubility | Moderate in polar solvents | Low in water, high in organic solvents | Low in polar solvents |

| Stability | Stable under inert conditions | Enhanced thermal stability | Photosensitive due to iodine |

Biologische Aktivität

1-(3-Fluorophenyl)butan-2-one is an aromatic ketone characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C10H11FO. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, including enzymes and receptors, which may modulate their activity. The fluorine substituent can enhance binding affinity and selectivity, influencing pharmacological effects.

The compound can be synthesized through several methods, most notably via Friedel-Crafts acylation of 3-fluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions must be carefully controlled to avoid side reactions .

Table 1: Comparison of Synthesis Methods

| Method | Reactants | Catalyst | Conditions |

|---|---|---|---|

| Friedel-Crafts Acylation | 3-fluorobenzene, butanoyl chloride | Aluminum chloride | Anhydrous, controlled temperature |

Biological Activity

1-(3-Fluorophenyl)butan-2-one exhibits various biological activities that are of interest in pharmacological research. Its potential as a drug candidate is supported by studies demonstrating its interaction with different biological targets.

The mechanism of action for this compound involves modulation of enzyme activity and receptor interactions. The presence of fluorine can enhance lipophilicity, improving CNS penetration and potentially leading to better therapeutic outcomes .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various derivatives, including compounds similar to 1-(3-Fluorophenyl)butan-2-one. The derivatives were tested against Gram-positive and Gram-negative bacteria, showing significant activity against Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : Research indicated that compounds with similar structures could act as inhibitors for specific enzymes such as HIV-1 protease. The incorporation of fluorine atoms was found to improve binding interactions within the enzyme's active site, enhancing the compound's efficacy .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that the position of substituents like fluorine significantly affects metabolic stability and distribution in biological systems .

Comparative Analysis

Comparing 1-(3-Fluorophenyl)butan-2-one with other fluorinated aromatic ketones reveals distinct differences in biological activity based on the position of the fluorine atom:

Table 2: Comparative Biological Activity

| Compound | Biological Activity | Binding Affinity |

|---|---|---|

| 1-(3-Fluorophenyl)butan-2-one | Moderate antimicrobial | High |

| 1-(4-Fluorophenyl)butan-2-one | Low antimicrobial | Moderate |

| 1-(2-Fluorophenyl)butan-2-one | High enzyme inhibition | Very High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.